3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid
Description
Structural Characterization of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic Acid
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural features and substituent positioning. The official IUPAC name "this compound" indicates a propanoic acid backbone with a methyl substituent at the second carbon position and a (4-chlorophenyl)sulfonyl group attached to the third carbon. The systematic identification includes the Chemical Abstracts Service registry number 254749-03-6, which provides a unique identifier for this specific molecular structure in chemical databases and literature. The molecular formula C₁₀H₁₁ClO₄S encompasses ten carbon atoms, eleven hydrogen atoms, one chlorine atom, four oxygen atoms, and one sulfur atom, arranged in a configuration that incorporates both aromatic and aliphatic structural elements.
The compound's systematic nomenclature reflects the hierarchical naming principles established by IUPAC, where the longest carbon chain containing the carboxylic acid functional group serves as the parent structure. The propanoic acid designation indicates a three-carbon chain with the carboxylic acid group, while the numerical locants specify the exact positions of substituents. The 4-chlorophenyl designation within the sulfonyl substituent name indicates para-positioning of the chlorine atom on the benzene ring, following standard aromatic substitution nomenclature conventions. This systematic approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.
Molecular Architecture Analysis
The molecular architecture of this compound exhibits complex three-dimensional characteristics resulting from the interplay between its constituent functional groups and their spatial arrangements. The compound's structure features a propanoic acid backbone that provides the primary carbon framework, with a methyl group creating branching at the alpha position relative to the carboxylic acid functionality. The sulfonyl group serves as a bridging element connecting the aliphatic carboxylic acid portion to the aromatic chlorophenyl substituent, creating a molecular architecture that combines both electron-withdrawing and hydrophobic characteristics. The overall molecular geometry reflects the tetrahedral coordination around the sulfur atom in the sulfonyl group, which influences the spatial orientation of the attached chlorophenyl ring relative to the propanoic acid chain.
The compound's molecular architecture demonstrates significant conformational flexibility, particularly around the carbon-sulfur bonds that connect the sulfonyl group to both the propanoic acid chain and the aromatic ring. This flexibility allows for multiple conformational states that may influence the compound's chemical reactivity and potential biological interactions. The presence of the methyl substituent at the second carbon position introduces additional steric considerations that affect the molecule's overall shape and conformational preferences. The aromatic chlorophenyl portion contributes both electronic effects through the para-chloro substitution and π-π interaction capabilities through the benzene ring system.
Sulfonyl Group Spatial Configuration
The sulfonyl functional group in this compound adopts a tetrahedral geometry around the central sulfur atom, consistent with established structural principles for sulfones documented in crystallographic studies. The sulfur-oxygen bond distances typically range from 1.392 to 1.463 angstroms, while sulfur-carbon bond distances fall within 1.743 to 1.790 angstroms, based on comparative data from related sulfone structures. The oxygen-sulfur-oxygen bond angles generally measure between 116.7 and 120.61 degrees, reflecting the slight distortion from perfect tetrahedral geometry due to the higher electronegativity of oxygen atoms compared to carbon substituents. This spatial configuration creates a polar region within the molecule that significantly influences its chemical properties and intermolecular interactions.
The tetrahedral arrangement of the sulfonyl group facilitates specific orientations of the attached chlorophenyl ring and propanoic acid chain, creating defined spatial relationships that affect the compound's overall molecular shape. The sulfonyl group's geometry allows for rotation around the sulfur-carbon bonds, providing conformational flexibility that may be important for biological activity or chemical reactivity. The electron-withdrawing nature of the sulfonyl group, combined with its spatial configuration, creates an electronically polarized region that can participate in various types of chemical interactions, including hydrogen bonding and electrostatic attractions.
Chlorophenyl Substituent Electronic Effects
The 4-chlorophenyl substituent in this compound exerts significant electronic effects that influence the compound's chemical behavior and reactivity patterns. The para-positioned chlorine atom exhibits a Hammett sigma constant (σ_para) of 0.23, indicating moderate electron-withdrawing character through inductive effects. This electronic withdrawal affects the electron density distribution within the benzene ring and influences the overall electronic characteristics of the sulfonyl-connected aromatic system. The chlorine substituent's electronegativity and size contribute to both inductive and resonance effects, although the inductive effect predominates due to the para positioning relative to the sulfonyl attachment point.
The electronic effects of the chlorophenyl substituent extend beyond the immediate aromatic system to influence the properties of the sulfonyl group and the attached propanoic acid chain. The electron-withdrawing nature of the chlorine atom enhances the electrophilic character of the sulfonyl sulfur, potentially increasing the group's reactivity toward nucleophilic attack. Additionally, the chlorophenyl substituent contributes to the compound's overall lipophilicity while maintaining some polar character through the carbon-chlorine dipole. These electronic effects are further modulated by the aromatic ring's ability to delocalize electron density, creating a complex electronic environment that influences the compound's chemical and physical properties.
Crystallographic Data Interpretation
While specific crystallographic data for this compound are not directly available in the current literature, structural analysis can be inferred from related sulfone compounds and computational predictions. The compound's predicted density of 1.399 ± 0.06 grams per cubic centimeter suggests a relatively compact molecular packing arrangement typical of compounds containing both aromatic and sulfonyl functionalities. The predicted boiling point of 474.1 ± 45.0 degrees Celsius indicates strong intermolecular interactions, likely resulting from hydrogen bonding involving the carboxylic acid group and possible dipole-dipole interactions between sulfonyl groups in the crystal lattice. These thermal properties suggest that the compound adopts a crystalline structure with significant intermolecular stabilization.
Comparative analysis with structurally related sulfones indicates that compounds of this type often exhibit specific crystal packing patterns influenced by hydrogen bonding and aromatic stacking interactions. The presence of the carboxylic acid functionality provides opportunities for classical hydrogen bonding, while the aromatic chlorophenyl portion may participate in π-π stacking interactions or halogen bonding. The sulfonyl group's polar nature contributes to dipole-dipole interactions that further stabilize the crystal structure. These intermolecular forces collectively determine the compound's solid-state properties and influence its solubility characteristics and thermal behavior.
Comparative Analysis with Structural Analogues
Structural comparison of this compound with related compounds reveals important structure-activity relationships and provides insights into the influence of specific substituents on molecular properties. The structurally related compound 3-(4-chlorophenyl)-2-methylpropanoic acid, which lacks the sulfonyl bridging group, exhibits a molecular formula of C₁₀H₁₁ClO₂ and significantly different physical properties. This comparison highlights the substantial impact of the sulfonyl group on molecular weight (262.71 versus 198.64 grams per mole) and electronic characteristics, demonstrating how the sulfonyl functionality fundamentally alters the compound's chemical nature.
Another relevant structural analogue, 3-(phenylsulfonyl)propionic acid, provides insight into the effects of chloro substitution and methyl branching on the basic sulfonyl-carboxylic acid framework. This unsubstituted analogue exhibits a melting point of 128-130 degrees Celsius and a predicted boiling point of 458.9 ± 37.0 degrees Celsius, values that differ from the chlorinated, methylated derivative. The comparison reveals that chloro substitution and methyl branching both contribute to altered thermal properties and potentially modified chemical reactivity patterns.
The following table summarizes key structural and property comparisons:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₀H₁₁ClO₄S | 262.71 | Sulfonyl bridge, para-chloro, α-methyl |
| 3-(4-chlorophenyl)-2-methylpropanoic acid | C₁₀H₁₁ClO₂ | 198.64 | Direct aromatic attachment, para-chloro, α-methyl |
| 3-(phenylsulfonyl)propionic acid | C₉H₁₀O₄S | 214.24 | Sulfonyl bridge, unsubstituted aromatic, unbranched |
Further structural analysis reveals that the combination of the sulfonyl bridging group with para-chloro substitution creates a unique electronic environment that distinguishes this compound from simpler analogues. The sulfonyl group's electron-withdrawing character is enhanced by the para-chloro substituent, creating a synergistic effect that influences both the aromatic system's reactivity and the carboxylic acid group's acidity. The predicted pKa value of 3.87 ± 0.10 reflects this electronic influence, indicating enhanced acidity compared to simple alkyl carboxylic acids. This comparative analysis demonstrates how structural modifications systematically influence molecular properties and provides a foundation for understanding structure-property relationships in this class of compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-7(10(12)13)6-16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGBRDKIRIHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372315 | |
| Record name | 3-[(4-chlorophenyl)sulfonyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254749-03-6 | |
| Record name | 3-[(4-chlorophenyl)sulfonyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of 2-Methylpropanoic Acid Derivatives
A common strategy involves the introduction of the 4-chlorophenylsulfonyl group onto a 2-methylpropanoic acid or its ester precursor. This is typically achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate propanoic acid derivative under controlled conditions.
- Starting Materials: 2-methylpropanoic acid or methyl 2-methylpropanoate and 4-chlorobenzenesulfonyl chloride.
- Reaction Conditions: Base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction is often carried out in an inert solvent like dichloromethane or dry pyridine at low to moderate temperatures (0–25°C) to control the sulfonylation rate and minimize side reactions.
- Outcome: Formation of methyl 3-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate, which can be subsequently hydrolyzed to the free acid.
Hydrolysis of the Ester to the Acid
The methyl ester intermediate is hydrolyzed to the corresponding acid using aqueous base or acid hydrolysis.
- Typical Conditions: Reflux with aqueous sodium hydroxide or potassium hydroxide solution (e.g., 15–50%) for 8–12 hours.
- Workup: Acidification of the reaction mixture with dilute hydrochloric acid to precipitate the free acid.
- Purification: The crude acid is filtered, washed, and recrystallized from suitable solvents such as ethanol or aqueous ethanol to obtain pure this compound.
Alternative Preparation via Hydrazide Intermediates
A related synthetic approach involves the preparation of hydrazide derivatives from methyl esters, which can be further functionalized.
- Step 1: Preparation of methyl 3-[(4-chlorophenyl)sulfonyl]propanoate.
- Step 2: Reaction with hydrazine hydrate to yield 3-[(4-chlorophenyl)sulfonyl]propane hydrazide.
- Step 3: The hydrazide can be further modified or hydrolyzed to afford the target acid or its derivatives.
This method is useful for synthesizing related compounds but requires additional steps and reagents such as hydrazine hydrate and benzoyl chloride for further derivatization.
Decarboxylation and Functional Group Manipulations
In some synthetic routes for related sulfonylated propanoic acids (e.g., sulindac analogs), decarboxylation of malonic acid derivatives is employed to obtain 3-(substituted phenyl)-2-methylpropanoic acids. Although these methods are more complex and involve precious metal catalysts and harsh reagents, they demonstrate alternative pathways to access similar compounds.
Data Table: Summary of Preparation Methods
Detailed Research Findings
Reaction Mechanisms and Optimization
- The sulfonylation step proceeds via nucleophilic attack of the carboxylate or ester oxygen on the sulfonyl chloride, facilitated by the base scavenging HCl.
- Hydrolysis conditions are optimized to avoid ester cleavage side reactions or overreaction.
- Hydrazide formation is a nucleophilic substitution on the ester carbonyl by hydrazine, providing a versatile intermediate for further chemical modifications.
- The use of dry pyridine as both solvent and base improves sulfonylation efficiency and product purity.
Challenges and Improvements
- Use of expensive or hazardous reagents such as sodium periodate or precious metal catalysts in related sulfonylated acid preparations has been noted as a limitation.
- Wastewater treatment is a concern due to the use of polyphosphoric acid and sodium methylate in some methods.
- Alternative oxidants like peracetic acid have been explored to improve yields and reduce environmental impact.
- The hydrazide route offers a milder and more versatile approach for derivative synthesis but requires additional purification steps.
Analytical Characterization
- Melting points of intermediates and final products are used to assess purity (e.g., 3-[(4-chlorophenyl)sulfonyl]propanehydrazide mp 178–180°C).
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity with characteristic chemical shifts for aromatic protons and methylene groups adjacent to sulfonyl and carboxyl functionalities.
- Infrared (IR) spectroscopy identifies key functional groups such as sulfonyl (SO2) stretches around 1150–1300 cm^-1 and carboxylic acid C=O stretches near 1700 cm^-1.
- Mass spectrometry (LC-MS) provides molecular ion peaks consistent with the expected molecular weights.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is often used in reactions that involve the formation of thioether linkages or sulfonyl groups, which are critical in developing pharmaceuticals and specialty chemicals .
| Application | Description |
|---|---|
| Organic Synthesis | Used as an intermediate in the synthesis of various organic compounds. |
| Specialty Chemicals | Employed in the production of specialty chemicals for industrial applications. |
Potential Antimicrobial and Anticancer Properties
Research has indicated that this compound may exhibit biological activity, particularly antimicrobial and anticancer effects. Studies have shown that compounds with similar structures can interact with molecular targets such as enzymes or receptors, potentially modulating their activity .
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound, specifically focusing on its interaction with the MDM2-p53 pathway, which is crucial in cancer biology. The findings suggested that modifications to the compound could enhance its efficacy against certain cancer types characterized by MDM2 overexpression, such as liposarcoma and soft tissue sarcoma .
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Modifications enhanced efficacy against MDM2-overexpressing cancers. |
| Biological Targets | Interaction with enzymes/receptors influencing cell growth and apoptosis. |
Pharmaceutical Applications
Drug Development
The compound is being explored for its potential use as a pharmaceutical agent. Its structural features allow for modifications that can lead to new drug candidates targeting various diseases, including metabolic disorders and cancers .
Case Study: Fibrates Development
In a related study, derivatives of this compound were evaluated for their lipid-lowering effects comparable to existing fibrates like bezafibrate. The modifications aimed at improving efficacy while minimizing side effects associated with traditional therapies .
| Drug Type | Target Condition |
|---|---|
| Fibrates | Potential for cholesterol and lipid regulation in patients with dyslipidemia. |
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound can be utilized in producing specialty chemicals used in various applications such as agrochemicals and materials science. Its versatility makes it a valuable compound for chemical manufacturers looking to innovate or enhance product formulations .
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with cellular membranes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several pharmacologically relevant molecules, including impurities, metabolites, and analogs. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Sulfonyl vs. Thioether Groups: The sulfonyl group in the target compound is more polar and electron-withdrawing than the thioether (–S–) group in 3-((4-fluorophenyl)thio)-2-methylpropanoic acid . This increases the acidity of the carboxylic acid (lower pKa) and improves aqueous solubility, which is critical for bioavailability.
Sulfonyl vs. Benzoyl/Ester Groups: Compared to Fenofibric Acid (a fibrate drug metabolite), the target lacks the benzoyl (–CO–) and phenoxy (–O–) groups. The absence of these moieties reduces its lipophilicity, as evidenced by Fenofibric Acid’s higher relative retention time (0.36%) in chromatographic analysis .
Methoxy vs. Sulfonyl Substituents: 2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic acid replaces the sulfonyl group with a methoxy (–OCH₃) and benzyl group. The methoxy group is less polar, which may reduce metabolic stability compared to the sulfonyl-containing target compound .
Impurity Profiles: Impurities such as (4-Chlorophenyl)(4-hydroxyphenyl)methanone (retention time: 0.34%) and methyl/ethyl esters (retention times: 0.65–0.80%) are structurally related to the target compound. These impurities arise during synthesis or degradation, highlighting the need for stringent quality control in manufacturing .
Physicochemical and Pharmacological Insights
- Acidity and Solubility : The sulfonyl group enhances the acidity of the carboxylic acid, making the target compound more water-soluble than its thioether or benzyl-substituted analogs. This property is advantageous for formulation in oral dosage forms.
- Chromatographic Behavior: Compounds with bulkier substituents (e.g., Fenofibric Acid’s benzoyl-phenoxy chain) exhibit longer retention times in reverse-phase HPLC, reflecting higher lipophilicity .
Biological Activity
3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid (CAS No. 254749-03-6) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonyl group attached to a chlorophenyl moiety and a 2-methylpropanoic acid backbone. Its structural formula can be represented as follows:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, it demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other bacterial strains .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Weak |
2. Cholesterol-Lowering Effects
In studies focusing on lipid metabolism, the compound has been linked to hypolipidemic effects. It was shown to lower total cholesterol and beta-lipoprotein levels in mice, comparable to established fibrates like bezafibrate . The structure-activity relationship indicated that modifications to the sulfonyl group could enhance these effects.
3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic processes. Notably, it showed strong inhibitory activity against urease and acetylcholinesterase, suggesting potential applications in treating conditions like hyperurecemia and Alzheimer's disease .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The sulfonyl group enhances binding affinity to enzymes, which may explain its inhibitory effects on urease and acetylcholinesterase.
- Membrane Penetration : The lipophilicity imparted by the chlorophenyl group allows for better penetration into biological membranes, facilitating its action on intracellular targets .
Study 1: Antimicrobial Efficacy
In a controlled study, mice were administered varying doses of the compound alongside bacterial challenges. Results indicated a dose-dependent response in reducing bacterial load, supporting its potential as an antimicrobial agent.
Study 2: Lipid Profile Improvement
Another study focused on the hypolipidemic effects observed in rodent models fed a high-fructose diet. The administration of this compound resulted in significant reductions in serum cholesterol levels compared to controls .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonylation of 2-methylpropanoic acid derivatives with 4-chlorophenylsulfonyl chloride. Key steps include controlling temperature (e.g., 0–5°C for exothermic reactions) and using coupling agents like triphenylphosphine in anhydrous solvents (e.g., dichloromethane). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from intermediates such as 3-chloro-2-methyl-2-hydroxypropionic acid . Reaction pH and stoichiometric ratios of reagents (e.g., sulfonyl chloride to carboxylic acid) must be optimized to minimize byproducts like hydrolyzed sulfonic acids .
Q. How can researchers validate the purity and structural identity of this compound using analytical techniques?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water) and UV detection (λ = 254 nm). Retention times of related impurities (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) can be cross-referenced against standards (relative retention time ~0.36) .
- NMR : Compare spectral data (¹H/¹³C) with structurally analogous compounds (e.g., 3-(4-chlorophenyl)propanoic acid) to confirm sulfonyl and methyl group positions .
- MS : High-resolution mass spectrometry (HRMS) can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against targets like lipases or cyclooxygenases using fluorogenic substrates (e.g., CM-H2DCFDA for oxidative stress studies) .
- Cell-Based Assays : Test cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays, noting dose-dependent effects. Include controls with structurally similar compounds (e.g., 2-(4-ethylphenyl)propanoic acid) to assess specificity .
Advanced Research Questions
Q. How can impurity profiling be systematically conducted for this compound during scale-up synthesis?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, acidic/alkaline hydrolysis) and analyze degradation products via LC-MS. Key impurities include esters (e.g., ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) and ketones (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone) .
- Synthesis-Specific Byproducts : Monitor intermediates like 1-hydroxyibuprofen derivatives using chiral chromatography to resolve enantiomeric impurities .
Q. What mechanistic insights can be derived from studying its sulfonyl group reactivity in nucleophilic environments?
- Methodological Answer :
- Kinetic Studies : Track sulfonate displacement reactions (e.g., with amines or thiols) using stopped-flow spectrophotometry. Compare activation energies with fluorophenyl analogs (e.g., 3-[(4-fluorophenyl)sulfonyl] derivatives) to assess electronic effects .
- Computational Modeling : Perform DFT calculations to map transition states and identify steric hindrance from the methyl group at the 2-position .
Q. How can in silico models predict its pharmacokinetic properties and target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate binding to lipid-binding proteins (e.g., PPAR-α) based on structural analogs (e.g., Fenofibrate derivatives). Focus on sulfonyl group interactions with hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME can estimate logP (lipophilicity) and bioavailability using fragment-based descriptors from NIST-standardized data .
Data Contradictions and Resolution
- Stereochemical Outcomes : reports enantioselective synthesis using (+)-3-chloro-2-methyl-2-hydroxypropionic acid, but racemization may occur under acidic conditions. Validate chiral purity via polarimetry and compare with synthetic protocols in .
- Biological Activity Discrepancies : Anti-inflammatory effects observed in vitro () may not translate in vivo due to metabolic instability. Use deuterated analogs or prodrug strategies (e.g., esterification) to enhance half-life .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
